4-{[(4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoyl)oxy]acetyl}phenyl furan-2-carboxylate
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Overview
Description
4-{2-[(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a furan ring, a phenyl group, and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the furan ring, the introduction of the phenyl group, and the addition of various functional groups. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Addition of Functional Groups:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring and phenyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbamoyl group may yield the corresponding amine.
Scientific Research Applications
4-{2-[(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups.
Materials Science: Use in the development of advanced materials with specific properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE
- 4-{2-[(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE
Uniqueness
4-{2-[(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the propoxycarbonyl group, which may impart specific properties and reactivity compared to its methoxycarbonyl and ethoxycarbonyl analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H25NO9 |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
[4-[2-[4-oxo-4-(4-propoxycarbonylanilino)butanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C27H25NO9/c1-2-15-35-26(32)19-5-9-20(10-6-19)28-24(30)13-14-25(31)36-17-22(29)18-7-11-21(12-8-18)37-27(33)23-4-3-16-34-23/h3-12,16H,2,13-15,17H2,1H3,(H,28,30) |
InChI Key |
OAZCRYFNNCWVTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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